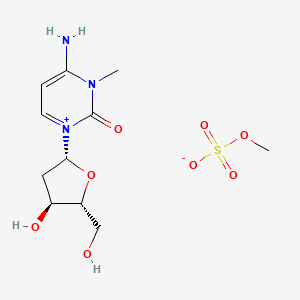
3-Methyl-2-deoxycytidine methosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-deoxycytidine methosulfate is a chemical compound with the molecular formula C11H19N3O8S and a molecular weight of 353.35 g/mol . It is a derivative of deoxycytidine, a nucleoside component of DNA, and is often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-deoxycytidine methosulfate typically involves the methylation of 2-deoxycytidine. The reaction is carried out under controlled conditions using methylating agents such as dimethyl sulfate. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-deoxycytidine methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methosulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-deoxycytidine methosulfate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving DNA methylation and epigenetics.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 3-Methyl-2-deoxycytidine methosulfate involves its incorporation into DNA, where it can interfere with DNA replication and transcription. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets various molecular pathways, including DNA methyltransferases and cytidine deaminase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: A natural nucleoside component of DNA.
5-Aza-2’-deoxycytidine: An analog used in the treatment of myelodysplastic syndromes.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent
Uniqueness
3-Methyl-2-deoxycytidine methosulfate is unique due to its specific methylation pattern, which can influence its biological activity and stability. This makes it a valuable tool in research focused on DNA methylation and epigenetic modifications .
Eigenschaften
Molekularformel |
C11H19N3O8S |
|---|---|
Molekulargewicht |
353.35 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate |
InChI |
InChI=1S/C10H15N3O4.CH4O4S/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9;1-5-6(2,3)4/h2-3,6-7,9,11,14-15H,4-5H2,1H3;1H3,(H,2,3,4)/t6-,7+,9+;/m0./s1 |
InChI-Schlüssel |
UJLOZNCLDHOBRX-XMCAPODCSA-N |
Isomerische SMILES |
CN1C(=CC=[N+](C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)N.COS(=O)(=O)[O-] |
Kanonische SMILES |
CN1C(=CC=[N+](C1=O)C2CC(C(O2)CO)O)N.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)

![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
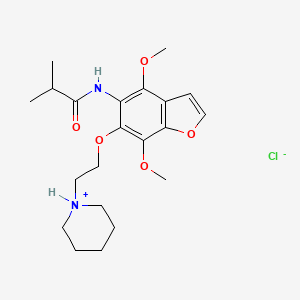
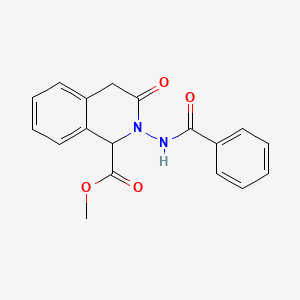
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

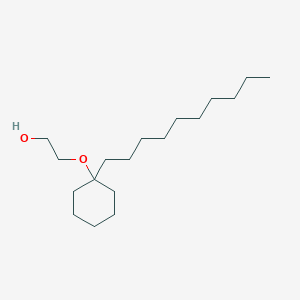

![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)

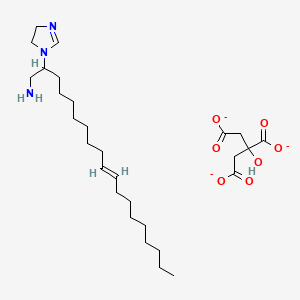
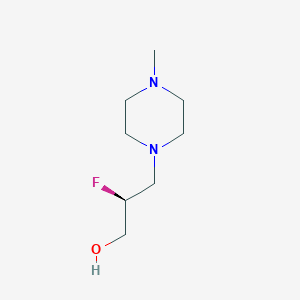
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
